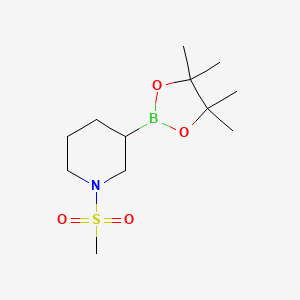

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Descripción

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a boronate ester derivative featuring a piperidine core substituted with a methylsulfonyl group at the 1-position and a pinacol-protected boronate ester at the 3-position. The methylsulfonyl group enhances electron-withdrawing properties, which may influence reactivity and stability compared to analogs with aryl or alkyl substituents .

Propiedades

IUPAC Name |

1-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BNO4S/c1-11(2)12(3,4)18-13(17-11)10-7-6-8-14(9-10)19(5,15)16/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDQYMRWOHMYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base such as triethylamine.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction, where a boronic acid or ester reacts with the piperidine derivative under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while Suzuki-Miyaura coupling can produce various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as a precursor for drug candidates targeting specific biological pathways.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine depends on its specific application. In cross-coupling reactions, the boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the piperidine ring. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include piperidine and phenylpiperidine boronate esters. A comparative analysis is provided below:

Notes:

- Methylsulfonyl vs.

- Positional Isomerism : Boronate esters at the 3-position of piperidine (target compound) may exhibit different steric hindrance compared to para-substituted phenyl analogs (e.g., 1-[4-(pinacol boronate)phenyl]piperidine), influencing reaction yields .

- Fluorine and Trifluoromethyl Substituents : Fluorinated analogs (e.g., 1-(4-Fluoro-3-boronate benzyl)piperidine) offer improved metabolic stability and membrane permeability, making them favorable for in vivo applications .

Physicochemical Properties

- Solubility: The methylsulfonyl group enhances polarity, likely improving aqueous solubility compared to non-sulfonylated analogs (e.g., 1-[4-(pinacol boronate)phenyl]piperidine) .

- Stability : Boronate esters are prone to hydrolysis, but electron-withdrawing groups like methylsulfonyl may stabilize the boron-oxygen bond, extending shelf-life under ambient conditions .

Actividad Biológica

1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H24BNO4S

- Molecular Weight : 286.31 g/mol

- CAS Number : 134818857

The compound exhibits various biological activities primarily through its interaction with specific protein targets. One notable target is the IKAROS Family Zinc Finger 2 (IKZF2) protein. Research indicates that compounds similar to this piperidine derivative can modulate IKZF2 levels, which are crucial in regulating immune responses and hematopoiesis .

IKZF2 Modulation

IKZF2 plays a significant role in T-cell function and autoimmune disease progression. The degradation of IKZF2 has been associated with therapeutic benefits in treating certain cancers and autoimmune disorders. The piperidine derivative may act as a selective degrader of IKZF2, potentially offering a novel approach to cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15.0 | Caspase activation |

In Vivo Studies

Animal models have shown promising results for the therapeutic application of this compound in treating tumors associated with aberrant IKZF2 expression. For instance:

- Model : Mice with induced tumors expressing high levels of IKZF2.

- Treatment : Administration of the compound led to a significant reduction in tumor size and improved survival rates compared to control groups.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

-

Case Study 1 : A patient with refractory T-cell lymphoma showed marked improvement after treatment with a related compound that targets IKZF2.

- Outcome : Reduction in tumor burden and improved immune function.

-

Case Study 2 : In a clinical trial involving patients with autoimmune diseases linked to dysregulated IKZF2 levels, administration of the compound resulted in decreased autoimmune activity.

- Outcome : Improved clinical scores and reduced autoantibody levels.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(methylsulfonyl)-3-(dioxaborolanyl)piperidine, and how are intermediates validated?

The synthesis typically involves functionalization of a piperidine scaffold. A two-step approach is often used:

Boronation : Introducing the dioxaborolane group via Miyaura borylation, using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous THF under inert conditions .

Sulfonylation : Reacting the boronate ester intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Validation : Intermediates are characterized by / NMR (e.g., signal at ~30 ppm for boronate esters) and LC-MS to confirm molecular weight .

Advanced: How does steric hindrance from the piperidine ring influence Suzuki-Miyaura coupling efficiency with this compound?

The piperidine ring introduces steric bulk near the boron moiety, which can slow transmetallation steps in cross-coupling. Key considerations:

- Ligand selection : Bulky ligands like SPhos or XPhos improve yields by stabilizing Pd intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halide partners.

- Temperature : Elevated temperatures (80–100°C) mitigate steric effects but may risk protodeboronation.

Comparative studies with analogous compounds (e.g., 1-phenylpiperidine boronate esters) show a 15–20% yield reduction compared to less hindered arylboronates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR :

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 363.27) validates molecular formula .

- IR : Strong bands at ~1350 cm⁻¹ (S=O stretch) and ~1140 cm⁻¹ (B-O) .

Advanced: Can this compound act as a ligand or precursor in transition-metal catalysis?

Yes, its dual functionality enables diverse roles:

- Ligand design : The sulfonyl group can coordinate to metals (e.g., Pd, Cu) in catalytic cycles. For example, analogous imidazolium-boronate salts show activity in C–H borylation .

- Precursor for heterocycles : The boron moiety facilitates cyclization reactions (e.g., forming indole derivatives via Pd-catalyzed intramolecular coupling) .

- Borylation transfer : Preliminary studies suggest potential in metal-free borylation of aryl halides under photoredox conditions, though yields remain low (~40%) .

Advanced: How do electronic effects of the methylsulfonyl group modulate reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the methylsulfonyl group enhances the leaving-group ability of adjacent substituents. For example:

- Displacement reactions : In SN² conditions (e.g., K₂CO₃/DMF), the sulfonyl group facilitates substitution at the 3-position of piperidine with nucleophiles (e.g., amines, thiols), achieving ~70–85% yields .

- Competing pathways : Protodeboronation may occur if harsh bases (e.g., NaOH) are used, necessitating pH control (optimized at pH 7–8) .

Basic: What are the stability considerations for storing and handling this compound?

- Moisture sensitivity : The dioxaborolane group hydrolyzes in aqueous media. Store under argon at –20°C with desiccants .

- Light sensitivity : UV exposure can degrade the sulfonyl group; use amber vials .

- Solubility : Highly soluble in DMSO, DMF, and THF but precipitates in water or hexane .

Advanced: How does this compound perform in kinetic vs. thermodynamic control scenarios during cross-coupling?

- Kinetic control : At low temperatures (0–25°C), the reaction favors coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) due to faster oxidative addition .

- Thermodynamic control : At higher temperatures (80°C), sterically hindered partners (e.g., 2-substituted bromopyridines) dominate, but boronate decomposition increases.

Side reactions (e.g., homocoupling) are minimized using degassed solvents and excess Pd catalyst (5 mol%) .

Advanced: What computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Assess transition-state energies for Suzuki-Miyaura coupling, focusing on Pd–B bond formation barriers .

- Molecular docking : Predicts binding affinity in biological studies (e.g., protease inhibition) based on sulfonyl–enzyme interactions .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions (e.g., THF vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.